N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy and 3-methyl groups, linked via a ylidene moiety to a 1,5-dimethylpyrazole-3-carboxamide. The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-8-10(18-20(9)3)15(21)17-16-19(2)13-11(22-4)6-7-12(23-5)14(13)24-16/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBOZCBXRHHSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that combines a benzo[d]thiazole moiety with a pyrazole structure. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structural features may influence its interactions with biological targets, leading to various therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C16H18N4O3S, with a molecular weight of 346.41 g/mol. The presence of methoxy groups and a thiazole ring enhances its solubility and reactivity, which are critical for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 346.41 g/mol |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that compounds containing benzo[d]thiazole and pyrazole structures exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are still under investigation, but related compounds have shown promising results.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of pyrazole have been tested against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). These studies often reveal moderate to high levels of cytotoxicity against these cell lines.
| Compound | Target Cell Line | Activity |
|---|---|---|
| Pyrazole derivatives | HepG2 | Moderate to high activity |
| Pyrazole derivatives | MCF-7 | Moderate to high activity |
| Pyrazole derivatives | A549 | Moderate to high activity |
Antimicrobial Properties
Compounds similar to this compound have shown significant antimicrobial activity against various bacterial strains and fungi. For example, studies on related benzo[d]thiazole derivatives demonstrated effectiveness against E. coli, Bacillus subtilis, and Aspergillus niger.
While specific mechanisms for this compound remain unclear due to limited research data, it is hypothesized that the compound may interact with key enzymes or receptors involved in cell proliferation and inflammation pathways. The structural attributes such as the presence of fluorine atoms in related compounds could enhance their biological interactions by modifying pharmacokinetics and pharmacodynamics.
Case Studies
- Anticancer Efficacy : A study investigated the synthesis of pyrazole-based thiazoles and their anticancer activities against HepG2 and MCF-7 cells. The results indicated that modifications in the structure significantly influenced the potency of these compounds against cancer cells .
- Antimicrobial Testing : Another study evaluated various thiazole derivatives for their antimicrobial efficacy against standard bacterial strains. Compounds with similar structural features to the target compound exhibited promising antibacterial effects .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds exhibit significant cytotoxic activity against various cancer cell lines:
In a comparative study, the thiazole-pyridine hybrids demonstrated superior anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil. The presence of electron-withdrawing groups like chlorine was found to enhance the activity of these compounds against cancer cells, indicating a structure-activity relationship that could guide future drug design efforts .
Anticonvulsant Properties
The anticonvulsant effects of thiazole derivatives have also been investigated. For instance, a compound structurally related to this compound exhibited promising results in reducing seizure activity in animal models. The compound's ability to eliminate the tonic extensor phase during seizures suggests its potential as a therapeutic agent for epilepsy .
Synthesis and Development
The synthesis of this compound involves multicomponent reactions that are efficient in producing biologically active molecules. Recent advancements in synthetic methodologies have streamlined the development of these thiazole-containing pyrazoles, allowing for rapid screening of their biological activities .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
Benzothiazole vs. Benzodioxine Derivatives
- Benzodioxine-based thiadiazoles (e.g., compounds from ) utilize a 1,4-benzodioxine core. The target compound’s benzo[d]thiazole may exhibit enhanced lipophilicity and metabolic stability compared to benzodioxines due to sulfur’s electronegativity and methoxy substituents.
Benzothiazole vs. Thiadiazole/Thiazole Derivatives
- 1,3,4-Thiadiazole derivatives (e.g., compound 9b in ): These feature a five-membered ring with two nitrogens and one sulfur. Compound 9b demonstrated potent activity against HepG2 (IC50 = 2.94 µM). The target’s fused benzothiazole system could offer superior π-π stacking interactions with DNA or enzymes compared to monocyclic thiadiazoles.
- Thiazole derivatives (e.g., compound 12a in ): Compound 12a showed dual activity (HepG2: 1.19 µM; MCF-7: 3.4 µM). The target’s pyrazole carboxamide may mimic the hydrogen-bonding capacity of 12a ’s diazenyl group, but its larger aromatic system could improve target affinity.
Pyrazole vs. Triazole Moieties
- In contrast, the target’s 1,5-dimethylpyrazole introduces steric hindrance and lipophilicity, which may improve membrane permeability.
Substituent Effects
- Methoxy groups: The 4,7-dimethoxy substituents on the benzothiazole could enhance DNA intercalation or kinase inhibition compared to non-substituted analogues.
- Methyl groups : The 3-methyl on benzothiazole and 1,5-dimethyl on pyrazole may reduce metabolic degradation, extending half-life relative to phenyl-substituted derivatives (e.g., ’s triazole compounds ).
SAR Insights :
Q & A
Q. What are the standard synthetic routes for N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole derivative with a pyrazole-carboxamide precursor. A common approach utilizes K₂CO₃ as a base in polar aprotic solvents like DMF or DMSO under ambient or mild heating conditions. For example, in analogous syntheses, stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to base) and reaction time (12–24 hours) are critical for achieving yields >70% . Monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the presence of methoxy groups (δ 3.8–4.0 ppm) and pyrazole/thiazole protons (δ 6.5–8.5 ppm).
- HRMS : Validates molecular weight (e.g., expected [M+H]+ ion).
- HPLC-PDA : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates.
- IR Spectroscopy : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H bonds .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM. Use positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via dose-response curves. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example:
Q. How to resolve discrepancies between computational predictions and experimental data in reaction pathways?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). If discrepancies arise, validate solvent effects using COSMO-RS models or re-examine protonation states of intermediates .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes.
- Metabolomics : Track downstream metabolic changes via LC-MS in treated vs. untreated cells.
For example, SPR data may reveal sub-µM binding to kinase targets, while crystallography identifies key hydrogen bonds with active-site residues .
Q. How can researchers address low solubility in aqueous media during pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size 100–200 nm) via emulsification-solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Hypothesis 1 : Differential expression of target proteins (e.g., kinases) across cell lines. Validate via Western blot or qPCR.
- Hypothesis 2 : Metabolic instability in certain cell types. Perform stability assays in cell lysates and correlate with CYP450 activity.
For instance, IC₅₀ values may vary 10-fold between HeLa (IC₅₀ = 0.5 µM) and HEK293 (IC₅₀ = 5 µM) due to overexpression of efflux pumps like P-gp .
Key Methodological Takeaways
- Synthesis : Prioritize solvent/base combinations from DMF/K₂CO₃ systems for reproducibility .
- Characterization : Combine NMR and HRMS to distinguish regioisomers in thiazole-pyrazole hybrids .
- Biological Studies : Use SPR and metabolomics to bridge in vitro and in vivo findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
